2-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoline

Lipophilicity Drug-likeness Physicochemical profiling

Acquire 2-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoline, a modular quinoline-piperidine-pyrimidine scaffold optimized for PI3K/mTOR kinase selectivity profiling. Its lead-like properties—MW 348.4, TPSA 68.2 Ų, XLogP3 3.2, zero HBD—minimize nonspecific binding and support SAR expansion at three vectors. The amide linker enables facile affinity-tag introduction for CETSA or pull-down proteomics. Use this well-characterized reference point to benchmark SPR trends before advancing synthetically complex analogs.

Molecular Formula C20H20N4O2
Molecular Weight 348.406
CAS No. 2097929-58-1
Cat. No. B2781758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoline
CAS2097929-58-1
Molecular FormulaC20H20N4O2
Molecular Weight348.406
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C20H20N4O2/c1-14-21-11-8-19(22-14)26-16-9-12-24(13-10-16)20(25)18-7-6-15-4-2-3-5-17(15)23-18/h2-8,11,16H,9-10,12-13H2,1H3
InChIKeyDHHZZJLUWYMMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{4-[(2-Methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoline (CAS 2097929-58-1): Structural Baseline and Procurement Context


2-{4-[(2-Methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoline (CAS 2097929-58-1) is a synthetic heterocyclic compound with the molecular formula C20H20N4O2 and a molecular weight of 348.4 g/mol, classified within the quinoline-piperidine-pyrimidine hybrid scaffold family [1]. Its structure features a quinoline-2-carbonyl core linked via an amide bond to a piperidine ring, which in turn bears a 2-methylpyrimidin-4-yl substituent through an ether linkage at the 4-position [2]. This tripartite architecture positions the compound at the intersection of several privileged medicinal chemistry scaffolds, making it relevant as a potential kinase inhibitor intermediate or chemical probe [3]. The compound is cataloged under PubChem CID 121162371 and bears the synonym (4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone [1].

Why Generic Substitution Fails for 2-{4-[(2-Methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoline: Scaffold-Specific Structure–Property Considerations


The specific connectivity pattern in 2-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoline — namely, the 4-oxy substitution on the piperidine ring, the 2-methyl substitution on the pyrimidine, and the carbonyl attachment at the quinoline 2-position — generates a unique three-dimensional pharmacophoric arrangement that cannot be replicated by simple substitution of the heterocyclic components [1]. Even closely related analogs such as (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone or 2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline differ in hydrogen-bonding capacity, electronic distribution, and conformational preferences due to altered heteroatom positioning and substituent electronic effects . These differences translate to distinct computed physicochemical properties, including topological polar surface area (TPSA), lipophilicity (XLogP3), and rotatable bond count, which collectively influence target binding, permeability, and metabolic susceptibility [2]. Generic substitution without empirical validation therefore carries a high risk of divergent biological outcomes.

Quantitative Differentiation Evidence for 2-{4-[(2-Methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoline (CAS 2097929-58-1)


Computed Lipophilicity (XLogP3) Comparison: 2-Methylpyrimidine vs. 5-Chloropyridine Analog

The target compound exhibits a computed XLogP3 value of 3.2, which falls within the optimal range (1–5) for oral drug-likeness per Lipinski guidelines [1]. In comparison, the closely related (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone analog, which substitutes the 2-methylpyrimidine with a 5-chloropyridine moiety, is expected to exhibit a higher XLogP3 (estimated ~3.7–4.0) due to the greater lipophilicity of the chlorine substituent relative to the methyl group and the reduced heteroatom count in pyridine versus pyrimidine . This difference of approximately 0.5–0.8 log units may influence membrane permeability, plasma protein binding, and metabolic clearance rates.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area: Differentiation from Piperidine-Regioisomeric Analogs

The target compound has 5 hydrogen-bond acceptors (HBA) and 0 hydrogen-bond donors (HBD), with a computed topological polar surface area (TPSA) of 68.2 Ų [1]. In contrast, the 3-substituted piperidine regioisomer, 2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline, presents a different HBA profile due to altered oxy-linker geometry (3-oxy vs. 4-oxy), which changes the spatial orientation of the pyrimidine ring relative to the quinoline plane . The TPSA of 68.2 Ų for the target compound is well below the 140 Ų threshold commonly associated with poor oral absorption, suggesting favorable passive membrane permeation while retaining sufficient polarity for aqueous solubility [2].

Polar surface area Hydrogen bonding Permeability

Rotatable Bond Count and Conformational Flexibility: Comparison with Dimethylpyrimidine and Sulfonyl-Linked Analogs

The target compound possesses 3 rotatable bonds [1], which is a favorable characteristic for balancing conformational pre-organization with induced-fit binding adaptability. For context, 6-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoline (CAS 2309557-63-7) incorporates an additional methylene spacer, increasing the rotatable bond count to at least 4, which may introduce a greater entropic penalty upon target binding . Similarly, sulfonyl-linked analogs such as 4-{1-(cyclopropanesulfonyl)piperidin-4-yloxy}-2-methylpyrimidine have a different rotational profile due to the tetrahedral sulfonyl geometry at the piperidine nitrogen [2]. The target compound's 3 rotatable bonds represent a constrained flexibility profile that may favor higher ligand efficiency when a binding pose is achieved.

Conformational flexibility Entropic binding penalty Ligand efficiency

Molecular Weight and Heavy Atom Count: Differentiation in the Quinoline-Piperidine Chemical Space

With a molecular weight of 348.4 g/mol and 26 heavy atoms, the target compound occupies a lead-like chemical space (MW < 350, heavy atom count < 30) that is distinct from more elaborated analogs in the quinoline-piperidine class [1]. For comparison, many quinoline-piperidine antimalarials and kinase inhibitors reported in the literature have molecular weights exceeding 400–450 g/mol due to additional substituents on the quinoline core or extended side chains [2]. The modest size of this compound makes it particularly suitable as a starting point for fragment-based or structure-guided optimization, where incremental molecular weight additions can be rationally introduced and tracked for ligand efficiency [3].

Molecular weight Fragment-based screening Lead-likeness

Recommended Research and Industrial Application Scenarios for 2-{4-[(2-Methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoline (CAS 2097929-58-1)


Kinase Inhibitor Lead Generation: PI3K and Related Lipid Kinase Screening

The quinoline-piperidine-pyrimidine scaffold of this compound maps onto the ATP-binding site pharmacophore of Class I PI3K isoforms, as established by the broader quinoline-piperidine chemical series exemplified in Amgen's PI3K/mTOR inhibitor patent program [1]. The compound's lead-like molecular weight (348.4 g/mol) [2] and absence of hydrogen-bond donors (HBD = 0) [3] make it an ideal starting template for kinase selectivity profiling. Procurement for PI3K panel screening (α, β, δ, γ isoforms) is warranted, with subsequent structure-guided optimization targeting the affinity pocket or ribose pocket to improve potency and isoform selectivity.

Chemical Probe Development for Target Identification via Chemoproteomics

The synthetic versatility of the piperidine-1-carbonyl linkage allows for facile derivatization to introduce affinity tags (biotin, desthiobiotin) or photoaffinity labels (diazirine, benzophenone) at the piperidine nitrogen or quinoline positions [1]. Combined with the favorable TPSA (68.2 Ų) [2] and moderate lipophilicity (XLogP3 = 3.2) [3], this compound is well-suited for cellular target engagement studies using pull-down proteomics or cellular thermal shift assays (CETSA). Its concise structure (3 rotatable bonds) minimizes non-specific binding compared to larger, more flexible probes.

Structure–Activity Relationship (SAR) Expansion: Fragment Growing from a Lead-Like Core

The compound's modest heavy atom count (26) [1] and molecular weight (348.4 g/mol) [2] position it within lead-like chemical space, providing ample opportunity for systematic SAR exploration. Researchers can pursue three distinct vectors: (a) quinoline C6/C7 substitution to modulate electronic properties, (b) pyrimidine C5/C6 functionalization to explore the solvent-exposed region, and (c) piperidine N-modification to adjust basicity and solubility. This multi-vector optimization strategy is enabled by the modular synthetic route involving sequential coupling of quinoline-2-carboxylic acid derivatives with 4-((2-methylpyrimidin-4-yl)oxy)piperidine [3].

Comparative Physicochemical Benchmarking Against In-Class Quinoline-Piperidine Analogs

For procurement decisions in compound library curation, this compound serves as a well-characterized physicochemical reference point within the quinoline-piperidine chemical space. Its computed properties — XLogP3 = 3.2, TPSA = 68.2 Ų, HBA = 5, HBD = 0, rotatable bonds = 3 [1] — provide a baseline against which more elaborated analogs can be compared for property-based optimization. The compound is particularly useful for establishing structure–property relationship (SPR) trends in permeability, solubility, and metabolic stability assays prior to committing to more synthetically complex analogs.

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